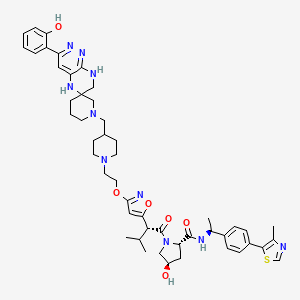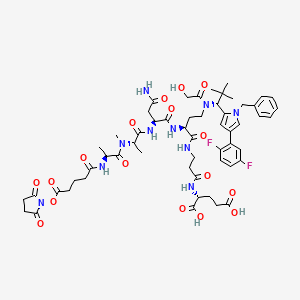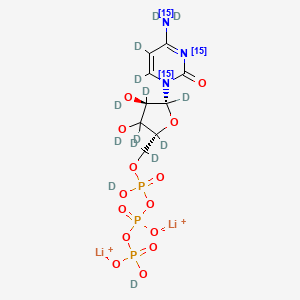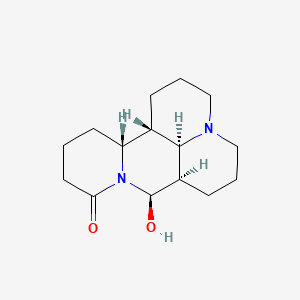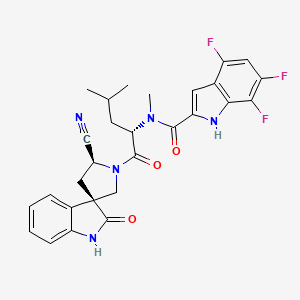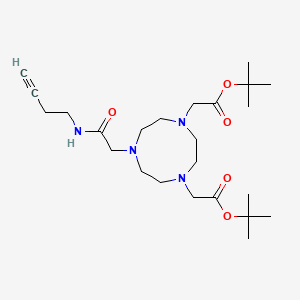
NO2A-Butyne-bis(t-Butyl ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NO2A-Butyne-bis(t-Butyl ester) is a bifunctional chelator and a macrocyclic NOTA derivative used primarily for tumor pre-targeting. This compound is known for its ability to conjugate peptides and radionuclides, making it valuable in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NO2A-Butyne-bis(t-Butyl ester) involves the reaction of 1,4,7-triazacyclononane with t-butyl bromoacetate and propargyl bromide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of NO2A-Butyne-bis(t-Butyl ester) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions
NO2A-Butyne-bis(t-Butyl ester) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and alkyne functional groups.
Chelation Reactions: As a bifunctional chelator, it forms stable complexes with metal ions
Common Reagents and Conditions
Common reagents used in reactions with NO2A-Butyne-bis(t-Butyl ester) include bases like sodium hydride, potassium carbonate, and nucleophiles such as amines and thiols. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products Formed
The major products formed from reactions involving NO2A-Butyne-bis(t-Butyl ester) include metal-chelate complexes and substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
NO2A-Butyne-bis(t-Butyl ester) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in coordination chemistry and for the synthesis of metal complexes.
Biology: Employed in the conjugation of peptides and proteins for imaging and diagnostic purposes.
Medicine: Utilized in the development of radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the production of PET imaging probes and other diagnostic tools
作用機序
The mechanism of action of NO2A-Butyne-bis(t-Butyl ester) involves its ability to form stable chelate complexes with metal ions. This chelation process is facilitated by the macrocyclic structure of the compound, which provides a favorable environment for metal binding. The resulting metal-chelate complexes can then be used for various applications, including imaging and therapy .
類似化合物との比較
Similar Compounds
- DOTAGA-tetra(t-Butyl ester)
- p-NH₂-Bn-DTPA-penta(t-Butyl ester)
- DO3A-Thiol
- Butyne-DOTA
Uniqueness
NO2A-Butyne-bis(t-Butyl ester) stands out due to its specific macrocyclic structure and bifunctional chelating properties. This makes it particularly effective for tumor pre-targeting and the conjugation of peptides and radionuclides, offering advantages in stability and specificity compared to other chelators .
特性
分子式 |
C24H42N4O5 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate |
InChI |
InChI=1S/C24H42N4O5/c1-8-9-10-25-20(29)17-26-11-13-27(18-21(30)32-23(2,3)4)15-16-28(14-12-26)19-22(31)33-24(5,6)7/h1H,9-19H2,2-7H3,(H,25,29) |
InChIキー |
QMCJSDBHGGFDDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)NCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




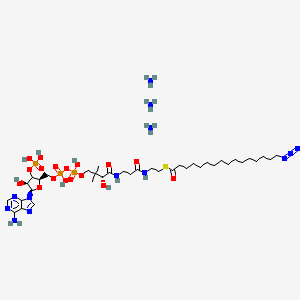

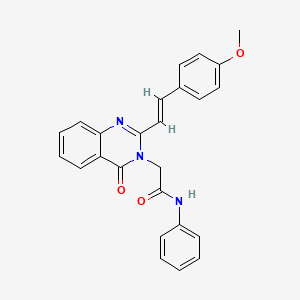


![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
